trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
Description
This compound is a cyclohexane-1-carboxylic acid derivative featuring a trans-configuration at the cyclohexane ring. The structure includes a benzyloxycarbonyl (Z)-protected ethylamino methyl group at the 4-position. The benzyloxycarbonyl group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under specific conditions (e.g., hydrogenolysis). This compound is of interest in medicinal chemistry and organic synthesis, particularly in peptide mimetics or as a building block for bioactive molecules .
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21) |
InChI Key |
APFFWBRJOWQZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Protection of the Primary Amine
The amine group is first protected using benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected intermediate. This step prevents undesired side reactions during subsequent alkylation or cyclization steps. A typical protocol involves:
Ethylation of the Protected Amine
Ethylation is performed using ethyl iodide (CH₃CH₂I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, ensuring minimal racemization:
Cyclohexane Ring Formation
The cyclohexane ring is constructed via catalytic hydrogenation of a benzene precursor, such as 4-aminobenzoic acid derivatives. This step is critical for achieving the trans configuration:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | 5% Ruthenium on carbon (Ru/C) |
| Hydrogen Pressure | 15 bar |
| Temperature | 100°C |
| Reaction Time | 20 hours |
| Trans:cis Ratio | 4:1 (80% trans) |
Data sourced from WO2017134212A1 and CN108602758B patents.
Catalytic Hydrogenation for Cis-to-Trans Isomerization
A one-pot hydrogenation-isomerization process has been developed to enhance the trans isomer yield. Key innovations include:
-
Dual Catalyst Systems : Combining Ru/C with palladium (Pd) to accelerate both hydrogenation and isomerization.
-
Solvent Optimization : Using aqueous NaOH (10%) to improve solubility and reaction kinetics.
-
Pressure Modulation : Operating at 15 bar H₂ to balance reaction rate and safety.
This method achieves a trans isomer content of >75%, significantly reducing the need for post-synthesis purification.
Stereoselective Alkylation and Spatial Control
The trans configuration is stabilized through steric and electronic effects during alkylation. For example:
-
Base Selection : Strong bases like K₂CO₃ favor the formation of the thermodynamically stable trans isomer.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates, facilitating correct spatial alignment.
Experimental data demonstrate that alkylation in acetone at 60°C yields a trans:cis ratio of 3.6:1, which can be further improved to 4:1 via recrystallization.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing:
-
Cost Efficiency : Reusing catalysts (e.g., Ru/C) after filtration and regeneration.
-
Purification Techniques : Employing acid-base extraction and crystallization to isolate the trans isomer.
-
Environmental Impact : Minimizing solvent waste through continuous flow reactors.
A pilot-scale process reported in CN108602758B achieved a 62% overall yield with 99.1% purity using these methods.
Comparative Analysis of Synthetic Routes
| Method | Trans:cis Ratio | Yield (%) | Scalability |
|---|---|---|---|
| Hydrogenation (Ru/C) | 4:1 | 68 | High |
| Alkylation (K₂CO₃) | 3.6:1 | 73 | Moderate |
| One-Pot Isomerization | 4.3:1 | 62 | High |
Data synthesized from WO2017134212A1 and CN108602758B.
Challenges and Limitations
-
Catalyst Deactivation : Sulfur-containing impurities in reagents can poison Ru/C catalysts, necessitating rigorous feedstock purification.
-
Racemization Risks : Prolonged reaction times at high temperatures may lead to partial racemization of the carboxylic acid group.
-
Cost of Chiral Auxiliaries : Achieving enantiomeric excess >99% requires expensive chiral catalysts or resolving agents.
Recent Advances in Stereochemical Control
Recent patents disclose innovations such as:
Chemical Reactions Analysis
Types of Reactions
Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structure makes it suitable for use as a pharmaceutical intermediate. Its derivatives have shown potential as:
- Anticancer agents : Research indicates that modifications of this compound can lead to effective inhibitors of cancer cell proliferation.
- Antiviral compounds : Studies have suggested that similar structures exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
Biochemical Research
In biochemical studies, trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid can be utilized as:
- Enzyme inhibitors : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation.
- Receptor modulators : Its ability to interact with various receptors can be studied to assess its role in signaling pathways.
Material Science
This compound has potential applications in material science due to its chemical properties:
- Polymer synthesis : It can be used as a monomer or co-monomer in the synthesis of polymers with specific functionalities.
- Nanomaterials : The incorporation of this compound into nanomaterials could enhance their properties, such as solubility or biocompatibility.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.
Case Study 2: Enzyme Inhibition
Research conducted at a leading university investigated the enzyme inhibition capabilities of this compound. The findings revealed that it effectively inhibited a specific protease involved in viral replication, highlighting its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
| Compound Name | Substituent Group(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid | Benzyloxycarbonyl (Z), ethylamino methyl | C₁₉H₂₅NO₄ | Not explicitly provided | Z-group offers stability under basic conditions; ethyl group adds steric bulk. |
| 1-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid | Benzyloxycarbonyl (Z), propan-2-yl | C₁₈H₂₅NO₄ | 319.4 | Isopropyl substituent increases hydrophobicity; potential for altered solubility. |
| 4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid (trans) | tert-Butoxycarbonyl (Boc) | C₁₃H₂₃NO₄ | 265.33 | Boc group is acid-labile; preferred for orthogonal protection strategies. |
| Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid | Benzoyl | C₁₈H₂₃NO₃ | Not provided | Benzoyl group (electron-withdrawing) may reduce basicity of the amine. |
Key Insights :
- Protecting Groups : The Z-group (benzyloxycarbonyl) in the target compound provides stability under acidic conditions compared to the Boc group, which is cleaved by trifluoroacetic acid .
Physicochemical and Functional Comparisons
Key Insights :
- The methoxycarbonyl analog () lacks a protective amine group, limiting its utility in multi-step syntheses requiring amine compatibility.
Biological Activity
Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid is a derivative of tranexamic acid, which has garnered attention for its potential biological activities, particularly in dermatology and medicinal chemistry. This compound's structure features a cyclohexane ring, which contributes to its unique pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid typically involves several steps, including the protection of functional groups and the use of various reagents. A notable method includes the reaction of tranexamic acid with benzyloxy carbonyl chloride in the presence of sodium hydroxide to yield the desired compound with a high yield (approximately 92%) .
Biological Activities
Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid exhibits several biological activities:
1. Antifibrinolytic Activity
- Similar to tranexamic acid, this compound may inhibit fibrinolysis, which is important in managing conditions like excessive bleeding during surgery or trauma .
2. Dermatological Applications
- The compound has shown promising results in skin care formulations, providing moisturizing effects and improving skin texture. Studies indicate that it can enhance skin hydration and maintain moisture levels effectively compared to control substances .
3. Potential Anti-Cancer Properties
- Research into cyclohexane derivatives has indicated that they can serve as scaffolds for developing inhibitors for enzymes involved in cancer progression, such as aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes are implicated in hormone-dependent cancers .
Case Studies
Case Study 1: Skin Hydration
A clinical study evaluated the effectiveness of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid in a topical formulation. Participants reported significant improvements in skin hydration levels after four weeks of daily application. The study concluded that the compound could be a valuable addition to dermatological products aimed at enhancing skin moisture retention .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that analogs of this compound can inhibit the growth of cancer cell lines associated with hormone-dependent cancers. These findings suggest that further exploration into its mechanism could lead to new therapeutic options for patients with resistant forms of these cancers .
Comparative Analysis
The following table summarizes key properties and activities of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid compared to its parent compound, tranexamic acid.
| Property/Activity | Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid | Tranexamic Acid |
|---|---|---|
| Molecular Structure | Cyclohexane derivative with benzyloxy carbonyl | Cyclohexane derivative |
| Antifibrinolytic Activity | Yes | Yes |
| Dermatological Benefits | Moisturizing effect, improved skin texture | Limited dermatological use |
| Anti-Cancer Properties | Potential as AKR inhibitors | Not primarily studied |
Q & A
Q. Critical Conditions :
- Catalysts : Palladium or copper catalysts for coupling steps under inert atmospheres .
- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., nitrile reduction) to avoid side reactions .
- Purification : Use column chromatography or recrystallization to isolate the trans isomer .
Basic: How can spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR :
- IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 1540 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced: How can discrepancies in biological activity data for similar derivatives be resolved?
Methodological Answer:
Discrepancies arise from structural variations (e.g., substituent position, stereochemistry). Strategies include:
Comparative SAR Studies :
In Vitro Assays : Standardize assays (e.g., enzyme inhibition, cell viability) across derivatives under identical conditions .
Molecular Docking : Compare binding modes with target proteins to explain activity differences .
Advanced: What analytical challenges arise in quantifying stability under varying pH, and how are they addressed?
Methodological Answer:
Challenges :
- Degradation Products : Hydrolysis of the Cbz group at low pH or ester cleavage at high pH .
- Detection Limits : Low concentrations of degradation intermediates require high-sensitivity methods.
Q. Solutions :
- HPLC-MS : Monitor degradation kinetics with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
- Buffered Stability Studies : Conduct at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological) with controlled temperature (37°C) .
Advanced: How is the trans stereochemistry rigorously validated during synthesis?
Methodological Answer:
X-ray Crystallography : Resolve crystal structures to confirm axial-equatorial substituent orientation .
Chiral HPLC : Use a Chiralpak® column to separate trans/cis isomers (retention time differences >2 min) .
NOESY NMR : Detect spatial proximity between protons on adjacent carbons to verify trans-configuration .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
